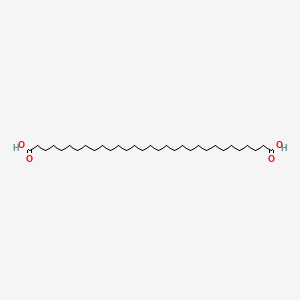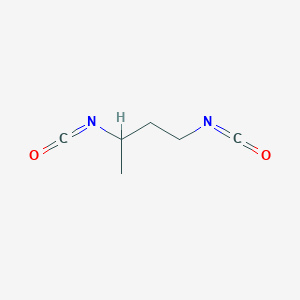![molecular formula C19H12N2O B14322196 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one CAS No. 106063-36-9](/img/structure/B14322196.png)
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety linked to a cyclohexa-2,5-dien-1-one ring through an imino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of acridine derivatives with cyclohexa-2,5-dien-1-one under specific conditions. One common method includes the condensation of acridine-9-carbaldehyde with cyclohexa-2,5-dien-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of acridin-9-ylquinone derivatives.
Reduction: Formation of 4-[(Acridin-9-YL)amino]cyclohexa-2,5-dien-1-one.
Substitution: Formation of various substituted acridine derivatives.
科学的研究の応用
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer research. Additionally, the compound can act as a fluorescent probe, allowing for the visualization of cellular processes .
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An acridine derivative with antimicrobial properties.
9-Aminoacridine: Used as a DNA intercalating agent in molecular biology.
Uniqueness
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one is unique due to its specific structure, which combines the properties of acridine and cyclohexa-2,5-dien-1-one. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
特性
CAS番号 |
106063-36-9 |
|---|---|
分子式 |
C19H12N2O |
分子量 |
284.3 g/mol |
IUPAC名 |
4-acridin-9-yliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H12N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
InChIキー |
SWKARDTVXZQURX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=C4C=CC(=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)

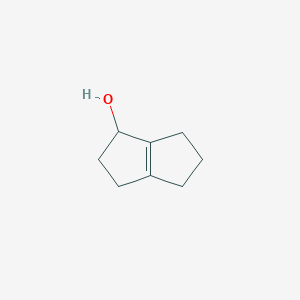
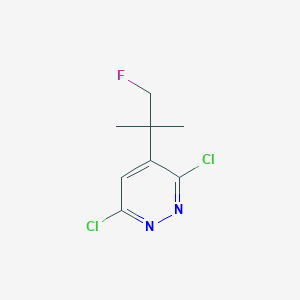

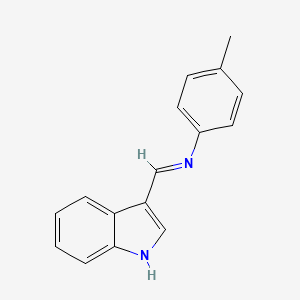

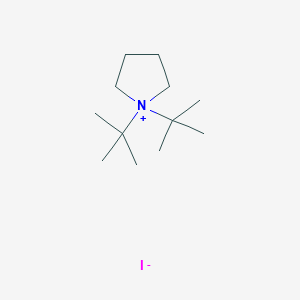
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

